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molecular formula C5H4Cl2N2 B145740 2-Amino-3,5-dichloropyridine CAS No. 4214-74-8

2-Amino-3,5-dichloropyridine

Cat. No. B145740
M. Wt: 163 g/mol
InChI Key: OCWBGKZFOYMCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186714B2

Procedure details

2,3,5-Trichloropyridine (20 g, 0.11 moles) was placed in a steel bomb and treated with ammonium hydroxide (300 mL) at 190° C. in similar manner as described in Example 2 to give 2-amino-3,5-dichloropyridine (15 g) as a white solid. 1H NMR (CDCl3) δ 7.92 (d, 1H), 7.48 (d, 1H), 5.1 (broad s, 2H); MS m/z 163 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[OH-].[NH4+:11]>>[NH2:11][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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